molecular formula C25H21N3 B2874155 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-75-9

3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2874155
CAS RN: 901004-75-9
M. Wt: 363.464
InChI Key: KBJPHSLRVDAGCE-UHFFFAOYSA-N
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Description

“3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a derivative of quinoline, a class of compounds that has been explored for potential anticancer properties . Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would include additional modifications to this base structure, but the exact details are not provided in the available resources.

Scientific Research Applications

Anti-Inflammatory Applications

Pyrazolo[4,3-c]quinoline: derivatives have been studied for their potential as anti-inflammatory agents. They have shown promise in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, which is a significant marker of inflammation. The inhibition of NO production suggests that these compounds can modulate inflammatory responses, which is crucial in treating conditions like arthritis, asthma, and other inflammatory diseases .

Medicinal Chemistry

The quinoline motif is a core structure in drug design due to its broad spectrum of bioactivity. The derivatives of quinoline, including the pyrazolo[4,3-c]quinoline class, are of substantial interest in medicinal chemistry for their therapeutic potential. They are being explored for their efficacy in various pharmacological applications, which may lead to the development of new drugs .

Pharmacological Applications

Recent advances in the chemistry of quinoline derivatives have highlighted their importance in pharmacology. The functionalized quinoline motifs, such as those found in pyrazolo[4,3-c]quinoline derivatives, are being investigated for their potential use in treating a wide range of diseases due to their versatile applications in drug discovery .

Synthesis and Optimization

The synthesis of pyrazolo[4,3-c]quinoline derivatives is an area of ongoing research. Structural optimization studies are being conducted to enhance their anti-inflammatory effects by analyzing important structure features through quantitative structure–activity relationship (QSAR) analysis. This research aims to improve the efficacy of these compounds as anti-inflammatory agents .

Drug Development

The pyrazolo[4,3-c]quinoline derivatives are being screened both in vivo and in vitro for their biological and pharmaceutical properties. This screening is a critical step in the drug development process, as it helps identify the most promising compounds for further development into therapeutic agents .

Industrial Chemistry

Quinoline and its derivatives are also significant in industrial and synthetic organic chemistry. Their applications extend beyond medicinal uses and are valuable in various industrial processes, where their chemical properties can be harnessed for specific purposes .

Lead Compounds in Drug Discovery

The pyrazolo[4,3-c]quinoline derivatives serve as vital scaffolds for lead compounds in drug discovery. Their structural features make them suitable candidates for modification and optimization in the search for new drugs with improved efficacy and safety profiles .

Therapeutic Potential

The therapeutic potential of pyrazolo[4,3-c]quinoline derivatives is vast, with ongoing research into their use for various medical conditions. Their role in modulating biological pathways makes them candidates for the treatment of diseases where such pathways are dysregulated .

Future Directions

The exploration of quinoline and its derivatives for potential anticancer properties is a promising area of research . Future research could focus on further understanding the properties and potential applications of “3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline”.

properties

IUPAC Name

3-(4-ethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-3-18-10-12-19(13-11-18)24-22-16-26-23-14-9-17(2)15-21(23)25(22)28(27-24)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJPHSLRVDAGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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